Cassine

Beschreibung

Historical Context of Discovery and Initial Structural Investigations

(-)-Cassine, a piperidine (B6355638) alkaloid, was initially isolated from the leaves of Cassia excelsa in 1964. mdpi.comsemanticscholar.org Its absolute stereochemistry was subsequently determined in 1966. acs.org Cassine was later also found in Senna spectabilis (formerly known as Cassia spectabilis), where it was isolated as a major component alongside (-)-spectaline. mdpi.comsemanticscholar.orgresearchgate.net Early biological studies involving this compound were often conducted on mixtures of this compound and spectaline (B1250092) due to the challenges in separating these structurally similar homologous compounds. mdpi.comsemanticscholar.org

Chemical Classification and Relationships within Piperidine Alkaloids

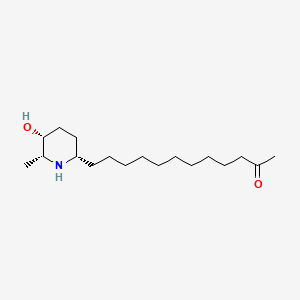

This compound belongs to the class of piperidine alkaloids, which are characterized by a nitrogen-containing six-membered ring structure. wikidata.orgontosight.aiasianpubs.org Specifically, this compound is a 2,6-dialkylpiperidine 3-ol alkaloid. asianpubs.orgacs.org These alkaloids are abundant in nature, particularly within the Cassia and Prosopis genera. asianpubs.org The classification of these alkaloids can be based on the stereochemistry of the chiral carbons at positions C-2, C-3, and C-6 within the piperidine ring, leading to different types such as 2R,3R,6S; 2R,3R,6R; and 2S,3S,6R. asianpubs.org this compound has a molecular formula of C₁₈H₃₅NO₂ and a mass of approximately 297.266779 daltons. wikidata.orgnih.govmetabolomicsworkbench.org Its chemical structure consists of a piperidine ring substituted with a hydroxyl group and a long alkyl chain containing a ketone functionality. wikidata.orgontosight.ainih.gov

Natural Occurrence and Botanical Distribution in Senna Species

This compound is found naturally in plants, primarily within the Senna genus, which belongs to the Fabaceae family. Current time information in BM.nih.govcabidigitallibrary.orgscielo.brresearchgate.net The genus Senna is diverse and widely distributed in tropical and subtropical regions across the world, including the Americas, Africa, Asia, and Australia. nih.govcabidigitallibrary.orgresearchgate.net Notable species where this compound has been identified include Senna spectabilis (syn. Cassia spectabilis) and Senna racemosa. mdpi.comsemanticscholar.orgscielo.brresearchgate.net Senna spectabilis, native to Central and South America, is a significant source of piperidine alkaloids, with (-)-cassine being one of the first alkaloids discovered in its leaves. scielo.br Senna racemosa leaves have also yielded this compound. researchgate.net The presence of this compound and other secondary metabolites in Senna species contributes to their phytochemical composition, which has been the subject of numerous chemical and pharmacological studies. nih.govscielo.brresearchgate.net

Data Table: Key Information on this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₅NO₂ | nih.govmetabolomicsworkbench.org |

| Exact Mass | 297.2668 daltons | metabolomicsworkbench.org |

| PubChem CID | 193405 | wikidata.orgnih.govmetabolomicsworkbench.orgnih.gov |

| ChemSpider ID | 167832 | wikidata.org |

| Classification | Piperidine Alkaloid, Alkaloid | wikidata.orgontosight.aimetabolomicsworkbench.org |

| Natural Sources | Senna species (S. spectabilis, S. racemosa, Cassia excelsa) | mdpi.comsemanticscholar.orgscielo.brresearchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5227-24-7 |

|---|---|

Molekularformel |

C18H35NO2 |

Molekulargewicht |

297.5 g/mol |

IUPAC-Name |

12-[(2S,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one |

InChI |

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17+,18-/m1/s1 |

InChI-Schlüssel |

QPRMGHKASRLPJP-FGTMMUONSA-N |

SMILES |

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |

Isomerische SMILES |

C[C@@H]1[C@@H](CC[C@@H](N1)CCCCCCCCCCC(=O)C)O |

Kanonische SMILES |

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |

Synonyme |

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one cassine |

Herkunft des Produkts |

United States |

Isolation and Purification Methodologies of Cassine

Extraction Techniques from Plant Biomass

Extraction is the initial step in isolating cassine from plant material. This process involves using solvents to dissolve and separate the target compound from the insoluble plant residue. adenuniv.com

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique for isolating bioactive compounds from plant biomass. The choice of solvent is critical and depends on the polarity of the target compound. usamv.ro Alkaloids like this compound generally exist in plants in salt form, making them often extractable with water and/or acid solution systems. unimas.my Subsequently, they can be recovered as crystalline material by treatment with a base. unimas.my

Studies on other this compound species, such as this compound glauca, have shown that methanol (B129727) is a superior solvent for extracting a diverse range of bioactive compounds, including alkaloids, compared to chloroform (B151607). updatepublishing.comupdatepublishing.com Soxhlet extraction using methanol and chloroform has been employed for extracting compounds from this compound glauca leaf and bark. updatepublishing.comresearcher.life Another study on this compound glauca bark utilized ethanol (B145695) as the extraction solvent. ijpbs.com

Different solvents and extraction methods yield varying amounts and types of phytochemicals. For instance, in this compound glauca extracts, methanol consistently yielded higher concentrations of various compounds compared to chloroform. updatepublishing.comupdatepublishing.com

Optimization of Extraction Parameters for Yield and Purity

Optimizing extraction parameters is crucial to maximize the yield and purity of the target compound while minimizing the extraction of unwanted substances. Factors such as the choice of solvent, solvent concentration, solvent-to-sample ratio, temperature, and extraction time significantly influence the efficiency of the extraction process. adenuniv.comresearchgate.net

For example, in the extraction of other plant compounds, studies have investigated the optimization of parameters like solvent concentration (e.g., ethanol/water ratios), temperature, and extraction time using techniques like response surface methodology to achieve the highest yields of target compounds. researchgate.netnih.govresearchgate.net While specific optimization data for this compound extraction parameters were not extensively detailed in the provided context, the principles of optimizing solvent type, ratio, temperature, and time are generally applicable to alkaloid extraction from plant biomass. celignis.comresearchgate.net The solvent-to-sample ratio is considered an important factor, with an optimal ratio often cited around 1 part plant sample to 10 parts solvent. adenuniv.com Increasing temperature and time can generally increase extraction yield, but this depends on the nature of the plant material and the stability of the compounds being isolated. adenuniv.com

Chromatographic Separation Techniques for Compound Enrichment and Isolation

Following extraction, chromatographic techniques are employed to separate this compound from other compounds present in the crude extract, leading to its enrichment and isolation. fractioncollector.infosbq.org.brgoogle.com These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for a stationary phase. mdpi.comresearchgate.net

Preparative Column Chromatography Applications

Column chromatography is a widely used technique for the purification of natural products, including alkaloids. mdpi.comfractioncollector.inforesearchgate.net In column chromatography, a stationary phase (commonly silica (B1680970) gel or reversed-phase materials like C-18) is packed into a column, and the extract is passed through it using a mobile phase (solvent or mixture of solvents). mdpi.comfractioncollector.inforesearchgate.net Compounds separate based on their differential interactions with the stationary and mobile phases. mdpi.com

For the purification of piperidine (B6355638) alkaloids, including this compound, standard flash column chromatography using silica gel has been reported. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time to increase the eluting strength, is often used to separate compounds with a range of polarities. ijpbs.com For instance, purification by column chromatography on silica gel has been performed using hexanes/ethyl acetate (B1210297) mixtures with increasing percentages of ethyl acetate. mdpi.com Reversed-phase column chromatography, such as using a C-18 column, is also a common technique for separating compounds based on their hydrophobicity. sbq.org.br

Preparative column chromatography is essential for isolating larger quantities of the target compound. fractioncollector.infochromatographyonline.com Careful selection of the stationary phase and mobile phase is crucial for achieving good separation. mdpi.comchromatographyonline.com

Analytical and Preparative Thin Layer Chromatography (TLC) in Isolation Schemes

Thin layer chromatography (TLC) is a simple, versatile, and widely used technique in the isolation and purification of natural products. mdpi.comfractioncollector.infogoogle.comafricanjournalofbiomedicalresearch.com It is used for monitoring reactions, analyzing fractions from column chromatography, and can also be used for preparative separation. mdpi.comfractioncollector.info

In TLC, a thin layer of stationary phase (commonly silica gel) is coated on a plate. The sample is spotted on the plate, and the plate is developed in a solvent system. Compounds separate based on their polarity and are visualized using various methods, such as UV light or staining reagents like potassium permanganate (B83412) or Dragendorff stain, which are commonly used for visualizing alkaloids. mdpi.com

TLC is often used in conjunction with column chromatography to quickly assess the complexity of fractions and determine appropriate solvent systems for further purification. fractioncollector.info Preparative TLC allows for the isolation of small quantities of purified compounds by scraping the separated spots from the plate. fractioncollector.info Comparative TLC can be used to compare isolated compounds with known standards. sbq.org.br

Liquid-Liquid Fractionation Methodologies

Liquid-liquid fractionation, also known as liquid-liquid extraction (LLE) or partitioning, is a technique used to separate compounds based on their differential solubility in two immiscible or partially miscible liquid phases, typically an aqueous phase and an organic phase. gssrr.orgmdpi.comcelignis.com This method is often used to reduce the complexity of crude extracts before applying chromatographic techniques. mdpi.com

The principle behind LLE is the partition coefficient (K), which describes how a solute distributes itself between the two phases at equilibrium. celignis.com By selecting appropriate solvent systems with different polarities and adjusting the pH of the aqueous phase (especially for ionizable compounds like alkaloids), compounds can be selectively transferred from one phase to another. celignis.comgoogle.com

For the isolation of alkaloids, acid-base extraction is a common liquid-liquid fractionation approach. researchgate.net The plant extract is typically acidified to convert alkaloids into their salt form, which are soluble in the aqueous phase. unimas.mygoogle.com The aqueous phase is then separated from the organic phase containing neutral and acidic compounds. Subsequently, the aqueous phase is made alkaline, converting the alkaloid salts back to their free base form, which can then be extracted into an organic solvent. unimas.mygoogle.com

Liquid-liquid partitioning has been mentioned in the context of separating compounds from this compound species extracts. sbq.org.brunair.ac.id This technique is effective for initial separation based on broad polarity differences and can reduce the load on subsequent chromatographic purification steps. mdpi.com

Table 1: Summary of Extraction and Separation Techniques

| Technique | Principle of Separation | Common Stationary Phases (Chromatography) | Common Mobile Phases (Extraction/Chromatography) | Applications |

| Solvent Extraction | Differential solubility in solvents | N/A | Methanol, Ethanol, Chloroform, Water, Acidified Water, Alkalinized Organic Solvents | Initial isolation of compounds from plant biomass. adenuniv.comupdatepublishing.comupdatepublishing.comijpbs.com |

| Column Chromatography | Differential interaction with stationary and mobile phases | Silica gel, C-18 | Hexanes, Ethyl Acetate, Methanol, Water | Enrichment and isolation of compounds. mdpi.comfractioncollector.infoijpbs.comsbq.org.brresearchgate.net |

| Thin Layer Chromatography | Differential interaction with stationary and mobile phases | Silica gel | Various solvent systems | Monitoring, analysis, and small-scale preparative separation. mdpi.comfractioncollector.infogoogle.comafricanjournalofbiomedicalresearch.com |

| Liquid-Liquid Fractionation | Differential solubility in two immiscible liquid phases | N/A | Aqueous phase, Organic solvents (e.g., ethyl acetate, chloroform), Acidified/Alkalinized Water | Initial separation based on polarity, sample clean-up. sbq.org.brgssrr.orgmdpi.comcelignis.comunair.ac.id |

Table 2: Examples of Solvent Use in this compound Related Extractions

| Plant Source | Solvent(s) Used | Extraction Method (if specified) | Key Findings Related to Solvent Efficiency | Source |

| This compound glauca leaf | Methanol, Chloroform | Soxhlet extraction | Methanol superior for extracting diverse phytochemicals. | updatepublishing.comupdatepublishing.comresearcher.life |

| This compound glauca bark | Methanol, Chloroform | Soxhlet extraction | Methanol more effective for extracting various phytochemicals. | updatepublishing.comupdatepublishing.comresearcher.life |

| This compound glauca bark | Ethanol | Extraction (general) | Used for phytochemical screening and isolation. | ijpbs.com |

| Senna spectabilis | Ethanol | Extraction (general) | Used to obtain extracts containing this compound and spectaline (B1250092). | globalauthorid.comresearchgate.net |

Detailed Research Findings:

While specific quantitative data solely focused on optimizing this compound extraction and purification parameters were not extensively detailed in the provided search results, the general principles and techniques applied to alkaloid isolation from related plant species offer valuable insights. The effectiveness of methanol as an extraction solvent for various phytochemicals, including alkaloids, from this compound glauca highlights its potential for this compound extraction. updatepublishing.comupdatepublishing.com The use of techniques like Soxhlet extraction indicates the application of established methods for exhaustive extraction from plant biomass. updatepublishing.comresearcher.life

Chromatographic methods, particularly column chromatography on silica gel and reversed-phase materials, are consistently employed for the separation and purification of alkaloids. mdpi.comijpbs.comsbq.org.br The use of gradient elution with solvent systems like hexanes/ethyl acetate demonstrates a common strategy for separating compounds with differing polarities. mdpi.comijpbs.com TLC serves as an essential tool throughout the process for monitoring separation efficiency and analyzing fractions. mdpi.comfractioncollector.infogoogle.comafricanjournalofbiomedicalresearch.com Liquid-liquid fractionation, including acid-base extraction, provides a means for initial purification and enrichment of alkaloids from crude extracts. google.comresearchgate.net

The combination of these techniques in a systematic workflow is crucial for the successful isolation and purification of this compound from its natural sources.

Bioassay-Guided Isolation Protocols

Bioassay-guided isolation is a crucial strategy in natural product chemistry to identify and purify bioactive compounds from complex mixtures. This approach involves the fractionation of a crude extract, followed by testing each fraction for a specific biological activity. Active fractions are then further purified and re-tested, allowing for the targeted isolation of the compounds responsible for the observed activity.

While comprehensive detailed research findings specifically on the bioassay-guided isolation of the compound this compound itself are limited in the immediate search results, the methodology is widely applied to isolate various bioactive compounds, including other alkaloids and triterpenoids found in plants within the this compound genus and related families.

Studies on species like this compound transvaalensis and this compound viburnifolia illustrate the application of bioassay-guided approaches to isolate bioactive constituents. For instance, research on this compound transvaalensis has employed bioassay-guided fractionation to identify compounds with anti-staphylococcal activity nih.gov. In this process, plant extracts are sequentially extracted with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol). The resulting extracts are then concentrated and subjected to biological screening, such as antibacterial assays nih.gov. Active extracts are further fractionated using chromatographic techniques like thin layer chromatography (TLC) and column chromatography, with the fractions being tested for activity at each step to guide the isolation of the active compounds nih.gov.

Another study focusing on this compound viburnifolia utilized bioassay-guided isolation based on potent growth inhibition activity against NCI-60 cell lines. This approach led to the identification of bioactive natural products, although the specific compound this compound was not explicitly mentioned as one of the isolated active compounds in the provided abstract researchgate.net.

Research on other plants, such as Maytenus undata (also in the Celastraceae family, like this compound), has successfully employed column chromatography and bioassay-guided fractionation to isolate active metabolites, including triterpene-like compounds, based on antifungal activity against Cryptococcus neoformans. This highlights the general applicability of these methods within related plant groups for isolating various classes of bioactive compounds up.ac.za.

The effectiveness of bioassay-guided isolation relies on the sensitivity and specificity of the biological assay used to track the activity through the fractionation steps. Various assays, such as antimicrobial screening using disk diffusion or microdilution methods, or cytotoxicity testing, can be employed depending on the desired biological activity nih.govup.ac.zatpcj.org.

This compound is known as a piperidine alkaloid wikidata.org. The isolation of other piperidine alkaloids has also been achieved through bioassay-guided methods. clockss.org.

Structural Elucidation and Stereochemical Assignment Methodologies of Cassine

Advanced Spectroscopic Analysis for Comprehensive Structural Determination

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are fundamental for determining the structure of organic compounds like cassine. These techniques provide complementary information about the molecular connectivity, functional groups, molecular weight, and fragmentation patterns. The absence of chromophores in piperidine (B6355638) alkaloids such as this compound can make their structural elucidation by conventional UV-Vis spectroscopy challenging, highlighting the importance of other spectroscopic methods researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the relative stereochemistry of this compound. Both 1D and 2D NMR techniques are employed. 1H NMR provides information about the types of hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling semanticscholar.orgacs.orgkhandelwalcollege.edu.inmdpi.comscielo.br. 13C NMR reveals the different types of carbon atoms present in the molecule acs.orgmdpi.com. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing connectivity between atoms and confirming the proposed structure scielo.brcapes.gov.bracs.org.

Detailed analysis of coupling constants in 1H NMR spectra can provide insights into the relative stereochemistry of the piperidine ring substituents. For instance, the entirely cis configuration of an intermediate in this compound synthesis was initially assigned by 1H NMR, with coupling constants consistent with the axial orientation of certain protons, and further confirmed by NOESY correlations researchgate.net.

Reported NMR data for synthetic (-)-cassine includes characteristic chemical shifts in both 1H and 13C NMR spectra, which show good agreement with reported values for the natural product acs.org.

| NMR Type | Frequency (MHz) | Solvent | Key 1H NMR δ (ppm) | Key 13C NMR δ (ppm) | Reference |

| 1H | 400 | CDCl3 | 5.78 (tdd), 4.97 (qd), 4.91 (dd), 4.23-4.14 (m), 3.38 (t), 2.20 (s) | - | semanticscholar.org |

| 1H | 500 | CDCl3 | 1.15 (d), 1.15-1.4 (m), 1.46 (s), 1.45-1.65 (m), 1.90-1.95 (m), 2.13 (s), 2.41 (t), 2.55-2.65 (br), 2.80-2.85 (qd), 3.59 (br) | - | acs.org |

| 13C | 125 | CDCl3 | - | 18.47, 23.88, 25.80, 29.19, 29.40, 29.44, 29.52, 29.56, 29.77, 29.85, 31.99, 36.72, 43.83, 55.94, 57.34, 67.91, 209.33 | acs.org |

| 1H | 400 | CDCl3 | 0.88 (t), 1.25 (s), 1.61 (m), 2.21 (t), 2.31 (t), 5.47 (s), 5.94 (s) | - | khandelwalcollege.edu.in |

| 1H, 13C | 1D and 2D | - | Data in Table 1 of source | Data in Table 1 of source | scielo.br |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which helps in piecing together the structure. Techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) have been used to study this compound and its derivatives researchgate.net. These methods offer valuable and complementary information about the structure researchgate.net. Collision-induced dissociation experiments in MS/MS can reveal fragmentation pathways, such as the neutral elimination of water, which are consistent with the proposed stereochemistry of this compound researchgate.net. Mass spectrometry is considered an important tool for characterizing the structure of these compounds and supporting metabolomics studies researchgate.net.

For a related compound, the mass spectrum showed a peak confirming its molecular formula and fragmentation peaks consistent with its structure ijpbs.com. High-resolution electrospray ionization mass spectrometry (HRESIMS) has been used to determine the molecular formula of new alkaloids isolated from Senna spectabilis, including a homologue of this compound, by providing a molecular ion peak with high mass accuracy scielo.br.

| Spectrometry Type | Ionization Mode | m/z [M+H]+ | Key Fragments (m/z) | Molecular Weight ( g/mol ) | Reference |

| HRESIMS | ESI | 314.2689 (calcd. 314.2690 for C18H36NO3) | - | 313.47 (for C18H35NO2, this compound) nih.gov | scielo.br |

| EI-MS, ESI-MS/MS | - | - | Neutral elimination of water or acetic acid | - | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths, which correspond to molecular vibrations. Characteristic absorption bands in the IR spectrum can indicate the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-H stretching vibrations khandelwalcollege.edu.inijpbs.com.

Reported IR data for synthetic and natural this compound or related compounds show absorption bands corresponding to key functional groups. For example, IR spectra have shown bands for C-H stretching and C=O stretching khandelwalcollege.edu.in. An IR spectrum of a related isolated compound also showed characteristic peaks ijpbs.com.

| Functional Group | Characteristic IR Absorption (cm-1) | Reference |

| -C-H stretching | 2951-2846 | khandelwalcollege.edu.in |

| -C=O stretching (amide) | 1643 | khandelwalcollege.edu.in |

| -C-O stretching | 1188, 1120 | khandelwalcollege.edu.in |

| -COOH stretching | 3091-2532 | khandelwalcollege.edu.in |

| -C=O stretching | 1701 | khandelwalcollege.edu.in |

| -C-H stretching (aliphatic) | 2956 | khandelwalcollege.edu.in |

| -C-O stretching | 1294 | khandelwalcollege.edu.in |

| Overtone of >C=O | 3459 | khandelwalcollege.edu.in |

| C-H stretching | 2957, 2924, 2854 | khandelwalcollege.edu.in |

| >C=O stretching | 1739 | khandelwalcollege.edu.in |

| -C-O stretching | 1173 | khandelwalcollege.edu.in |

| -OH, C-H, C=O | 3350, 2928, 2856, 1711 | scielo.br |

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules like this compound acs.orgyoutube.com. These methods measure the interaction of chiral substances with polarized light youtube.com. The absolute configuration of this compound was determined by W. Y. Rice in 1966 acs.orgnii.ac.jp. Modified Mosher's method and Snatzke's method, which are based on chiroptical principles, along with quantum chemical ECD calculations, have also been used for absolute configuration elucidation of related compounds and this compound researchgate.net. Comparing experimental ECD spectra with computationally generated spectra for different enantiomers is a common approach researchgate.netmdpi.com.

The optical rotation of synthetic (-)-cassine has been reported and found to be consistent with that of the natural product, providing further support for the assigned absolute configuration acs.org.

| Method | Application | Key Principle | Reference |

| Optical Rotatory Dispersion (ORD) | Absolute Configuration Determination | Measures the change in optical rotation with wavelength | acs.orgyoutube.com |

| Electronic Circular Dichroism (ECD) | Absolute Configuration Determination | Measures the differential absorption of left and right circularly polarized light | youtube.comresearchgate.netmdpi.com |

| Modified Mosher's Method | Absolute Configuration Determination | Derivatization with a chiral auxiliary and NMR analysis | researchgate.net |

| Snatzke's Method | Absolute Configuration Determination | Empirical rules based on CD spectroscopy | researchgate.net |

| Quantum Chemical ECD Calculations | Absolute Configuration Determination | Computational prediction of ECD spectra | researchgate.netmdpi.com |

Crystallographic Approaches for Structural Confirmation (e.g., of Synthetic Intermediates)

X-ray diffraction crystallography is considered a highly reliable method for determining the precise three-dimensional structure and absolute configuration of molecules in the solid state mdpi.com. While obtaining suitable crystals of the natural product itself can sometimes be a bottleneck, crystallographic analysis of synthetic intermediates or derivatives can provide crucial structural confirmation mdpi.com.

In the context of this compound synthesis and related compounds, X-ray diffraction crystallography has been used to corroborate stereochemical assignments made by NMR semanticscholar.orgresearchgate.net. For example, the assignment of the cis configuration in a synthetic intermediate was confirmed by X-ray analysis semanticscholar.orgresearchgate.net. Crystallography provides detailed information about atomic positions, bond lengths, and bond angles, which are essential for unambiguous structural determination mdpi.com. The absolute configuration of a related compound was determined by single-crystal X-ray crystallography researchgate.net.

| Method | Application | Key Information Provided | Reference |

| Single-Crystal X-ray Crystallography | Structural Confirmation, Absolute Configuration Determination | Precise 3D atomic positions, bond lengths, bond angles, confirmation of stereochemistry | semanticscholar.orgresearchgate.netmdpi.comresearchgate.net |

Chemical Synthesis of Cassine and Its Structural Analogues

Total Synthesis Strategies for Enantiomeric Forms of Cassine

The complete synthesis of enantiomerically pure forms of this compound, such as the (−)-enantiomer, has been accomplished through diverse synthetic pathways. These strategies commonly involve the stereocontrolled assembly of the piperidine (B6355638) ring and the precise introduction of the hydroxyl and methyl substituents, alongside the lengthy alkyl chain.

Diastereoselective and Enantioselective Cyclization Reactions (e.g., Palladium-Catalyzed Cyclization)

Palladium-catalyzed cyclization reactions have demonstrated efficacy in the diastereoselective construction of the piperidine core characteristic of this compound and related alkaloids. One method involves the Pd(II)-catalyzed cyclization of amino allylic alcohols. For instance, a diastereoselective PdCl2-catalyzed cyclization of an amino allylic alcohol intermediate was successfully applied in the total synthesis of (−)-cassine. acs.orgnih.gov This reaction furnished a crucial cyclized product with excellent diastereoselectivity, serving as a key building block for the cis-2,6-disubstituted piperidine ring system. acs.org The proposed mechanism for this cyclization involves a π-allyl palladium complex intermediate. acs.org

Anionic Polycyclization Methodologies Utilizing Chiral Pool Starting Materials (e.g., (+)-Carvone, D-Xylose)

Chiral pool starting materials offer a readily accessible source of enantiopurity for the synthesis of complex molecules such as this compound. Anionic polycyclization strategies, sometimes referred to as "anionic Diels-Alder reactions," have been employed in the construction of the core structure of cassaine, a related alkaloid. nih.govresearchgate.net A stereoselective total synthesis of (+)-cassaine, for example, utilized commercially available (+)-carvone as the sole chiral source to dictate the entire stereochemistry of the natural product. nih.govresearchgate.net This methodology involved the anionic polycyclization of a substituted cyclohexen-1-one with a derivative of penten-2-one, affording a versatile tricycle with the requisite stereochemistry. nih.govresearchgate.net While the direct application of anionic polycyclization with D-xylose specifically for this compound synthesis is not explicitly detailed in the provided sources, the use of chiral pool materials like carvone (B1668592) underscores the broader strategy of leveraging existing stereocenters in easily obtainable natural products to control stereochemistry in the target molecule. scripps.eduescholarship.orgresearchgate.netnih.gov

Trans-annular Diels-Alder (TADA) Processes in Macrocycle Construction

The transannular Diels-Alder (TADA) reaction is a potent intramolecular cycloaddition technique employed in the construction of polycyclic ring systems, including those found in some alkaloids. Although primarily discussed in the context of (+)-cassaine synthesis, the TADA reaction of a macrocyclic triene has been described as a pivotal step for constructing a tricycle intermediate. nih.govorganic-chemistry.orgresearchgate.netfigshare.comnih.gov This approach, involving macrocyclization followed by the TADA reaction, efficiently generated the desired polycyclic core while controlling the stereochemical outcome. nih.govorganic-chemistry.orgresearchgate.netfigshare.comnih.gov This highlights the utility of constructing macrocycles and subsequently inducing intramolecular cycloaddition to form the fused ring systems present in this compound analogues.

Enzymatic Resolution Techniques in Racemic Synthesis

Enzymatic resolution is a technique utilized to separate enantiomers from a racemic mixture or to selectively react with one enantiomer, thereby yielding enantiomerically enriched compounds. This method has been applied in the synthesis of this compound. For instance, the synthesis of (−)-cassine has been achieved through enzymatic optical resolution. acs.org Furthermore, lipase-catalyzed kinetic resolution has been used to obtain enantiomerically pure intermediates valuable for the asymmetric synthesis of this compound and related piperidine alkaloids. acs.orgacademie-sciences.frsci-hub.st This demonstrates the significant role of biocatalysis in accessing chiral building blocks for the asymmetric synthesis of this compound.

Strategic Construction of the Piperidine Core

The piperidine core is a fundamental structural element of this compound, and its stereoselective construction is of utmost importance in total synthesis efforts. Various strategies have been developed for this purpose. One approach involves an intramolecular N–H insertion reaction utilizing α,β-unsaturated diazoketones, which can lead to the formation of highly functionalized dihydropyridine-3-ones that serve as precursors to the piperidine core. acs.orgnih.govfigshare.com Another strategy involves diastereoselective cyclization reactions, such as the palladium-catalyzed cyclization previously mentioned, which directly form the substituted piperidine ring. acs.orgnih.govsemanticscholar.orgnii.ac.jpsemanticscholar.org The aza-Achmatowicz rearrangement has also been explored for the synthesis of the piperidine core in this compound and its analogues. mdpi.com These diverse strategies underscore the critical importance of the stereocontrolled formation of the piperidine ring in the total synthesis of this compound.

Semi-synthetic Derivatization of this compound

Semi-synthetic derivatization of this compound involves using the naturally isolated compound as a starting material for subsequent chemical modifications. This approach enables the creation of structural analogues that may possess altered biological activities or enhanced properties. For example, (-)-cassine and (-)-spectaline, isolated from Senna spectabilis, have been acetylated to produce semi-synthetic derivatives such as (-)-3-O-acetylthis compound and (-)-3-O-acetylspectaline. researchgate.netsemanticscholar.org These derivatives have been investigated for their biological activities, including anticholinesterase activity. mdpi.comresearchgate.netsemanticscholar.org Semi-synthetic routes can provide access to a range of this compound analogues that might be more challenging to synthesize solely through total synthesis. nih.gov

Synthesis of Racemic and Optically Active Analogues for Research Purposes

The synthesis of both racemic and optically active forms of this compound and its analogues is crucial for research, allowing for the investigation of stereochemical effects on biological activity and providing access to sufficient material for study. Racemic mixtures contain equal amounts of two enantiomers and are optically inactive numberanalytics.com. Enantiopure compounds, on the other hand, consist of predominantly one enantiomer and are optically active numberanalytics.com.

Several synthetic strategies have been developed to access (-)-cassine and its stereoisomers. The first asymmetric synthesis of (-)-cassine was reported by Momose, starting from a meso diacetate containing the piperidine ring acs.org. Asymmetry was introduced via a lipase-catalyzed hydrolysis of the meso diacetate acs.org. Another early approach to racemic this compound was reported by Bonte and Hasserburg acs.org.

More recent stereoselective total syntheses of (-)-cassine have also been accomplished. One method involved a diastereoselective PdCl₂-catalyzed cyclization of an amino allylic alcohol intermediate acs.orgnih.gov. This cyclization provided a key building block for synthesizing cis-2,6-disubstituted piperidine alkaloids like (-)-cassine acs.org. The optical rotation of the synthetic (-)-cassine obtained by this method was consistent with that of the natural product acs.org.

Another asymmetric total synthesis of (-)-cassine was achieved in 10 steps starting from N-Cbz-O-TBDPS-l-serinal acs.orgfigshare.com. Key steps included a diastereoselective intramolecular N-H insertion reaction and a Luche reduction, leading to a specific cis,cis-isomer acs.org.

The synthesis of racemic and optically active analogues often involves building the substituted piperidine core and then attaching the appropriate side chains. Methods for constructing the piperidine ring with control over stereochemistry are central to these syntheses.

Development of Novel Synthetic Methodologies Relevant to Piperidine Alkaloid Chemistry

The synthesis of this compound and other piperidine alkaloids has driven the development of novel synthetic methodologies. The challenges associated with establishing the correct relative and absolute stereochemistry of the substituents on the piperidine ring have led to innovative approaches.

One such approach utilizes α,β-unsaturated diazoketones as building blocks for piperidine alkaloids acs.orgfigshare.com. This strategy involves the cyclization of these diazoketones into highly functionalized dihydropyridine-3-ones via a cis-selective intramolecular N-H insertion reaction acs.orgfigshare.com. This methodology has been extended to synthesize new dihydropyridine-3-ones with potential for synthesizing this compound derivatives acs.orgfigshare.com.

Another novel strategy for the stereoselective synthesis of cis-2,6-disubstituted piperidine alkaloids, including deoxothis compound (B1246555) and spectaline (B1250092), involves starting from chiral aziridines nih.govrsc.org. This method features a sequence of one-pot reactions under atmospheric hydrogen, including alkyne reduction, reductive ring-opening of the aziridine (B145994), debenzylation, and intramolecular reductive amination nih.govrsc.org. This divergent approach allows for the synthesis of various piperidine natural products from a common chiral aziridine precursor nih.govrsc.org.

Palladium-catalyzed reactions have also been explored. A stereoselective synthesis of trans-2,6-disubstituted piperidine alkaloids using Pd(0)-catalyzed N-alkylation was reported, and Pd(II)-catalyzed cyclization has been applied to afford 2-substituted piperidines with high diastereoselectivity acs.org. As mentioned earlier, a PdCl₂-catalyzed cyclization was successfully employed in the total synthesis of (-)-cassine acs.orgnih.gov.

The development of concise and stereoselective routes is a continuous goal in piperidine alkaloid synthesis. For instance, a total synthesis of (+)-deoxothis compound and (-)-deoxoprosophylline (B119986) was achieved from D-xylose, utilizing key steps such as alkyl Grignard reaction, SN2 substitution with azide, Wittig reaction, and reductive amination researchgate.net.

These examples highlight the ongoing efforts to develop efficient and stereocontrolled synthetic methods for accessing this compound and its analogues, providing valuable compounds for further research.

Biosynthetic Pathways and Metabolic Investigations of Cassine

General Principles of Alkaloid Biosynthesis in Plants

Alkaloid biosynthesis in plants typically originates from amino acids, which serve as the primary precursors. lkouniv.ac.inwikipedia.orgnih.gov Common amino acid precursors include ornithine, lysine (B10760008), phenylalanine, tyrosine, tryptophan, histidine, aspartic acid, and anthranilic acid. lkouniv.ac.inwikipedia.org The pathways are diverse and can be challenging to classify universally. wikipedia.org

Several key enzymatic reactions are commonly involved in alkaloid biosynthesis, including the formation of Schiff bases and Mannich reactions, which are often central to the construction of the alkaloid scaffold. wikipedia.orgrsc.org These scaffold-forming steps frequently involve the condensation of an amine precursor and an aldehyde precursor to form an iminium cation, followed by a nucleophilic attack. rsc.org

The biosynthesis of alkaloids is compartmentalized within plant cells, with enzymes localized in various organelles such as the cytosol, vacuole, endoplasmic reticulum, and chloroplasts. tarjomefa.com The pathways are also subject to strict developmental regulation. tarjomefa.com

Alkaloids are considered secondary metabolites, meaning they are not directly required for the plant's primary metabolic processes like growth and development, but they play roles in the plant's interaction with its environment, such as defense against herbivores and pathogens. lkouniv.ac.inslideshare.netimperial.ac.uk

Putative Biosynthetic Routes of Cassine within Senna Species

This compound is classified as a piperidine (B6355638) alkaloid. wikidata.org Piperidine alkaloids are often derived from lysine or ornithine. nih.govrsc.org While detailed, step-by-step enzymatic pathways specifically for this compound biosynthesis in Senna species are not extensively elucidated in the provided search results, the general principles of piperidine alkaloid biosynthesis offer insights into potential routes.

Piperidine alkaloids derived from lysine typically involve the decarboxylation of lysine to form cadaverine. nih.gov Cadaverine can then be further metabolized, often involving oxidation and cyclization steps, to form the piperidine ring system. nih.gov

Research on Senna species has primarily focused on the biosynthesis of anthraquinones, such as sennosides, which are known for their laxative properties. nih.govnih.govfrontiersin.org Studies on the transcriptome of Senna occidentalis have identified genes related to various secondary metabolite biosynthesis pathways, including those for terpenoids and polyketides, and have proposed putative anthraquinone (B42736) biosynthesis pathways. nih.govfrontiersin.org However, specific pathways leading to piperidine alkaloids like this compound in Senna have received less attention in the provided literature.

Given that this compound possesses a long alkyl chain in addition to the piperidine ring, it is plausible that its biosynthesis involves the condensation of a lysine-derived piperidine precursor with a fatty acid or polyketide-like intermediate. Fatty acid biosynthesis involves the production of malonyl-CoA and the action of fatty acid synthase complexes. byjus.com Polyketide biosynthesis also involves the assembly of carbon chains from acetate (B1210297) units. frontiersin.org The precise integration of these pathways to form the this compound structure remains an area requiring further investigation.

Precursor Incorporation Studies and Enzymatic Steps (if applicable)

Specific precursor incorporation studies or detailed enzymatic steps directly related to the biosynthesis of this compound in Senna species were not found in the provided search results. While isotopic labeling experiments have been used historically to study alkaloid biosynthesis researchgate.net, and modern molecular biology techniques are employed to identify biosynthetic enzymes researchgate.net, the application of these methods specifically to this compound biosynthesis in Senna is not detailed in the retrieved information.

Research on other alkaloid pathways, such as those for berberine, scopolamine, and nicotine, has led to the cloning and characterization of specific enzymes involved in distinct biosynthetic steps, including methyltransferases, hydroxylases, and oxidases. tarjomefa.compnas.org These studies often involve identifying genes encoding biosynthetic enzymes and investigating their function through techniques like gene expression analysis and enzyme assays. tarjomefa.com

Biological Activities and Mechanistic Investigations in Vitro and Animal Models

Antimicrobial Efficacy and Underlying Mechanisms

Cassine has demonstrated a notable spectrum of antimicrobial activity in laboratory settings, exhibiting inhibitory effects against both bacteria and fungi.

Antibacterial Activity (e.g., against Staphylococcus aureus, Bacillus subtilis)

Research has confirmed the efficacy of this compound against specific Gram-positive bacteria. In antimicrobial screenings, isolated this compound showed significant antibacterial action against both Staphylococcus aureus and Bacillus subtilis. The potency of this activity was quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For both bacterial strains, the MIC was found to be 2.5 mg/ml nih.govresearchgate.net.

Table 1: Antibacterial Activity of this compound

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | - | 2.5 mg/ml |

Antifungal Activity (e.g., against Candida albicans)

In addition to its antibacterial properties, this compound has also been evaluated for its effectiveness against pathogenic fungi. Studies have shown that this compound inhibits the growth of Candida albicans, a common opportunistic fungal pathogen in humans. The MIC of this compound against Candida albicans was determined to be 5.0 mg/ml nih.govresearchgate.net.

Table 2: Antifungal Activity of this compound

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |

|---|

Proposed Mechanisms of Microbial Inhibition

The precise mechanism by which this compound exerts its antimicrobial effects has not been specifically elucidated in the available scientific literature. However, based on the known mechanisms of other piperidine (B6355638) alkaloids, several potential pathways can be proposed. Alkaloids, as a class, are known to interfere with microbial growth through various means, including the inhibition of nucleic acid and protein synthesis, disruption of cell membrane permeability, and the inhibition of efflux pumps, which are proteins that expel antibiotics from the bacterial cell mdpi.commdpi.comnih.gov. Many alkaloids, due to their chemical structure, can intercalate with DNA, inhibit essential enzymes, or disrupt the integrity of the cell membrane, leading to cell death mdpi.com. Specifically, some piperidine alkaloids have been identified as efflux pump inhibitors (EPIs), which can restore the efficacy of antibiotics against resistant bacterial strains mdpi.com. It is plausible that this compound may share one or more of these mechanisms of action, though direct experimental evidence is required for confirmation.

Antioxidant Properties and Pathways of Action

While plant extracts from the this compound genus have been investigated for antioxidant properties, there is a lack of specific data on the isolated compound this compound itself.

In Vitro Free Radical Scavenging Assays (e.g., DPPH Assay)

Based on extensive literature searches, no studies have been identified that report the in vitro free radical scavenging activity of the isolated compound this compound using standard methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Studies on plant extracts, for example from this compound albens, have shown antioxidant capacity, but these results reflect the combined effect of all phytochemicals in the extract and cannot be attributed solely to this compound ijsr.net.

Protection Against Oxidative Stress Markers and Enzyme Modulation in Animal Models

There is currently no scientific literature available from in vivo studies in animal models that investigates the protective effects of the chemical compound this compound against markers of oxidative stress or its ability to modulate antioxidant enzymes.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Cholinesterase Inhibitory Activities and Enzymatic Kinetics

The potential of this compound to modulate the activity of cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine, has been a subject of scientific investigation. These studies are crucial for understanding the compound's neuroactive potential, particularly in the context of neurodegenerative diseases where cholinergic function is compromised mdpi.com. Research has focused on two primary enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase is a critical enzyme that hydrolyzes acetylcholine, terminating the signal at cholinergic synapses. mdpi.com The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Studies evaluating the racemic form of this compound, (±)-cassine, have been conducted to determine its inhibitory effect against AChE from the electric eel (Electrophorus electricus), a common model in such research. In a screening assay, (±)-cassine was tested for its ability to inhibit AChE, but its activity was not sufficiently high to warrant a full IC50 determination under the specific experimental conditions, which prioritized compounds with inhibition of 65% or greater at a 100 μM concentration for further analysis. mdpi.com This suggests that this compound is a comparatively weak inhibitor of acetylcholinesterase.

Butyrylcholinesterase (BChE) Inhibition Studies

Butyrylcholinesterase is another cholinesterase that can hydrolyze acetylcholine and its role becomes more significant in the later stages of Alzheimer's disease, making it an important therapeutic target. mdpi.com Research has shown that (±)-cassine exhibits a more pronounced inhibitory activity against human BChE (BChEhu) compared to its effect on AChE. mdpi.com

In enzymatic assays, (±)-cassine was identified as an inhibitor of BChEhu, and its potency was quantified. The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, was determined to be 18.1 ± 3 μM for (±)-cassine. mdpi.com This indicates a moderate level of inhibition against BChE.

| Compound | Enzyme | Source | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| (±)-Cassine | Acetylcholinesterase (AChE) | Electric Eel | >100 (implied) | mdpi.com |

| (±)-Cassine | Butyrylcholinesterase (BChE) | Human | 18.1 ± 3 | mdpi.com |

Characterization of Inhibition Mechanisms (e.g., Mixed-Type, Non-Competitive)

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to characterizing its biochemical activity. Kinetic studies are performed to determine if an inhibitor binds to the enzyme's active site, to an allosteric site, or to the enzyme-substrate complex. While the specific inhibition mechanism for this compound itself has not been detailed in the reviewed literature, studies on its close structural analogues have provided insights into potential mechanisms. mdpi.com

For several potent analogues of this compound, the inhibition mechanism against BChE was characterized as mixed-type. mdpi.com A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site where the substrate binds. This type of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. This finding for this compound analogues suggests that this compound itself may interact with BChE at sites beyond the catalytic active site, but further specific kinetic studies on this compound are required to confirm its precise mechanism of action.

Anti-inflammatory Effects and Molecular Signaling Pathway Modulation

Piperidine alkaloids, the class of compounds to which this compound belongs, are recognized for a range of pharmacological activities, including anti-inflammatory effects. scielo.br Research into this compound and its derivatives has begun to explore these properties at a molecular level.

Inhibition of Pro-inflammatory Mediators (e.g., COX-2 Upregulation)

Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response, responsible for the synthesis of prostaglandins. The COX-2 isoform is particularly relevant as it is typically induced during inflammation. scielo.br While direct studies on this compound's effect on COX-2 are limited, research on a related natural derivative provides a significant link.

A study on the constituents of Senna spectabilis, the plant from which this compound is isolated, identified the compound (+)-3-O-feruloylthis compound. This this compound derivative was found to exhibit moderate anti-inflammatory activity. In enzymatic assays, (+)-3-O-feruloylthis compound demonstrated moderate inhibition of COX-1 (40%) and marginal inhibition of the COX-2 enzyme. scielo.br This finding suggests that compounds structurally related to this compound can interact with the cyclooxygenase pathway, although the effect on COX-2 by this particular derivative was not potent.

Modulation of Intracellular Signaling Cascades (e.g., MAPK/ERK Phosphorylation, NF-κB Transcription Factor)

Intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway, are critical in regulating the expression of pro-inflammatory genes. The MAPK/ERK pathway is involved in cellular responses to various stimuli, while NF-κB is a pivotal transcription factor that controls the expression of cytokines and enzymes like COX-2. nih.govnih.gov

Despite the general anti-inflammatory potential attributed to alkaloids from Senna spectabilis scielo.br, a review of the available scientific literature did not yield specific studies investigating the effects of this compound on the MAPK/ERK phosphorylation cascade or the activation of the NF-κB transcription factor. Therefore, the role of this compound in modulating these specific intracellular signaling pathways remains an area for future research.

Antinociceptive and Analgesic Effects in Animal Models

The alkaloid (-)-cassine, isolated from Senna spectabilis, has demonstrated significant antinociceptive and anti-inflammatory effects in various animal models of pain. researchgate.net Oral administration of (-)-cassine was found to reduce both mechanical and thermal nociception in a carrageenan-induced inflammatory pain model in mice. researchgate.net This effect was associated with a decrease in myeloperoxidase activity, an indicator of neutrophil infiltration, in the inflamed paw. researchgate.net

Further investigations revealed that (-)-cassine exerts its effects through systemic, spinal, and supraspinal pathways. researchgate.net When administered directly into the paw (intraplantar), spine (spinal), or brain (intracerebroventricular), (-)-cassine effectively prevented mechanical hyperalgesia induced by carrageenan. researchgate.net The compound also showed efficacy in models of chronic inflammatory and neuropathic pain. researchgate.net It was able to prevent mechanical hyperalgesia induced by various inflammatory mediators, including prostaglandin E2, complete Freund's adjuvant, interleukin-1β, interleukin-6, and keratinocyte-derived chemokine. researchgate.net Additionally, (-)-cassine inhibited the mechanical nociceptive response following sciatic nerve ligation, a model for neuropathic pain. researchgate.net

Mechanistically, the antinociceptive and anti-inflammatory actions of (-)-cassine are linked to its ability to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors. researchgate.net It also inhibits the upregulation of cyclooxygenase-2 (COX-2) and the phosphorylation of Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the transcription factor NF-κB, all of which are key players in inflammatory and nociceptive signaling pathways. researchgate.net An important observation from these studies is that the oral administration of (-)-cassine did not produce any adverse effects on temperature, locomotor activity, or induce catalepsy in the animal models. researchgate.net

Table 1: Antinociceptive and Analgesic Effects of (-)-Cassine in Animal Models

| Model | Effect of (-)-Cassine | Associated Mechanisms |

|---|---|---|

| Carrageenan-induced mechanical and thermal nociception | Reduced nociception | Suppression of myeloperoxidase activity |

| Carrageenan-induced mechanical hyperalgesia | Prevention of hyperalgesia (systemic, spinal, and supraspinal) | - |

| Prostaglandin E2, Complete Freund's Adjuvant, IL-1β, IL-6, KC-induced mechanical hyperalgesia | Prevention of hyperalgesia | - |

| Sciatic nerve ligation-induced mechanical nociception | Inhibition of nociceptive response | Reduction of cytokines/chemokines in paw tissue |

| General | Anti-inflammatory and antinociceptive actions | Interaction with TRPV1 and TRPA1 receptors; Inhibition of COX-2 upregulation; Inhibition of MAPK/ERK and NF-κB phosphorylation |

Schistosomicidal Activity in In Vitro Models against Parasitic Worms

A mixture of the homologous piperidine alkaloids, (-)-cassine and (-)-spectaline, isolated from the flowers of Senna spectabilis, has demonstrated notable schistosomicidal activity against Schistosoma mansoni in vitro. mdpi.com

In in vitro assays, the (-)-cassine/(-)-spectaline (C/E) mixture exhibited a potent lethal effect on adult S. mansoni worms. mdpi.com The mixture induced mortality in the worms with effective dose (ED50) values of 37.4 μg/mL. mdpi.com Beyond lethality, the C/E mixture also caused paralysis of the adult worms, indicating a potential neurotoxic effect. mdpi.com Furthermore, the mixture displayed significant cercaricidal activity, effectively killing the infective larval stage of the parasite. mdpi.com

The schistosomicidal activity of the (-)-cassine/(-)-spectaline mixture appears to be mediated through multiple mechanisms of action. mdpi.com One of the primary targets is the parasite's tegument, the outer surface that is crucial for its survival and interaction with the host. The C/E mixture was observed to cause significant lesions to the tegument of the adult worms. mdpi.com

In addition to tegumental damage, the alkaloid mixture was also found to inhibit the secretory activity of the worms. mdpi.com The secretory system of schistosomes plays a vital role in various physiological processes, including nutrient uptake and evasion of the host immune system. By disrupting this system, the C/E mixture further compromises the parasite's viability. The combination of tegumental damage, inhibition of the secretory system, and neuromotor effects suggests a multi-target mechanism of action for the schistosomicidal activity of this compound and its related alkaloids. mdpi.com

Table 2: Schistosomicidal Activity of (-)-Cassine/(-)-Spectaline Mixture In Vitro

| Parasite Stage | Observed Effects | Proposed Mechanisms of Action |

|---|---|---|

| Adult S. mansoni worms | Mortality (ED50 = 37.4 μg/mL), Paralysis | Tegument lesions, Inhibition of secretory activity, Neuromotor action |

| S. mansoni cercariae | Cercaricidal activity | - |

Anticonvulsant Properties in Animal Models (e.g., Pilocarpine-Induced Seizures)

While direct studies on the anticonvulsant properties of isolated this compound in the pilocarpine-induced seizure model are not extensively documented, research on the ethanolic extract of Senna spectabilis leaves, a primary source of this compound, provides strong evidence for its potential in this area. The decoction of S. spectabilis leaves is used in traditional medicine in Cameroon for the treatment of epilepsy. imrpress.com

Scientific investigations have shown that the ethanolic extract of S. spectabilis leaves possesses significant anticonvulsant and sedative properties in mice. doi.org The extract offered protection against seizures induced by various chemoconvulsants, including pentylenetetrazol, picrotoxin, and strychnine. imrpress.comdoi.org Notably, antioxidant and anticonvulsant activities have been attributed to the alkaloids found in the leaves of this plant. researchgate.net Given that this compound is a major alkaloid component of S. spectabilis, it is plausible that it contributes significantly to these observed anticonvulsant effects. However, further studies using isolated this compound are necessary to confirm its specific activity and mechanism of action in models like pilocarpine-induced seizures.

Interactions with Specific Ion Channels and Membrane Pumps (e.g., Na+,K+-ATPase Inhibition)

The interaction of this compound with specific ion channels and membrane pumps has not been extensively studied directly. However, research on a closely related erythrophleum alkaloid, cassaine, provides valuable insights into the potential mechanisms of action for this compound. Cassaine has been shown to inhibit the Na+,K+-ATPase enzyme. nih.gov This inhibition is non-competitive with respect to K+. nih.gov

Cassaine interacts with the cardiotonic steroid binding sites of the Na+,K+-ATPase, stabilizing the phosphorylated intermediate of the enzyme. nih.gov This action disrupts the normal function of the pump, which is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. The sensitivity of Na+,K+-ATPase from different species to cassaine parallels their sensitivity to ouabain, a well-known cardiac glycoside inhibitor of the pump. nih.gov A key difference noted is the more rapid dissociation of cassaine from the binding site compared to ouabain. nih.gov Given the structural similarities between this compound and cassaine, it is reasonable to hypothesize that this compound may also exert its biological effects, at least in part, through the inhibition of Na+,K+-ATPase. However, direct experimental evidence for this compound's interaction with this enzyme is still required.

Structure-Activity Relationship (SAR) Investigations of this compound and Analogues

Structure-activity relationship (SAR) studies of this compound and its analogues have provided insights into the chemical features responsible for their biological activities. In an investigation of the anticholinesterase activity of synthetic this compound, spectaline (B1250092), and twelve of their analogues, it was found that modifications to the piperidine ring and the side chain significantly influenced their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

The study revealed that the deletion of the methyl group at the C-2 position of the piperidine ring and the presence of unsaturation in the side chain were beneficial for BChE inhibition. mdpi.com This suggests that the size and flexibility of the side chain, as well as the substitution pattern on the piperidine core, are critical determinants of activity. For instance, some analogues displayed more potent inhibition of BChE than this compound itself. mdpi.com These findings are valuable for the future design and development of more selective and potent inhibitors based on the this compound scaffold. Further SAR studies are needed to fully elucidate the structural requirements for the diverse biological activities of this compound, including its antinociceptive and schistosomicidal effects.

Influence of Alkyl Side Chain Length and Unsaturation on Biological Activity

The length and degree of unsaturation of the alkyl side chain at the C-6 position of the piperidine ring are critical determinants of the biological activity of this compound and its analogues, particularly concerning their anticholinesterase effects.

Research investigating a series of synthetic (±)-cassine and (±)-spectaline analogues has demonstrated that the size of the side chain plays a role in acetylcholinesterase (AChE) inhibition. Docking studies have suggested that the length of the side chain influences the interaction with the enzyme's active site.

In a study evaluating the inhibition of electric eel acetylcholinesterase (AChEee) and human butyrylcholinesterase (BChEhu), analogues with varying side chain lengths were synthesized and tested. The results indicated a preference for BChEhu inhibition. For instance, a nor-cassine analogue with a 14-carbon alkyl side chain (10c) exhibited the most potent BChEhu inhibitory activity with a Ki of 5.24 µM. This suggests that a longer alkyl side chain may be favorable for interaction with the active site of BChEhu.

Table 1: Influence of Alkyl Side Chain Length on Butyrylcholinesterase (BChEhu) Inhibition by this compound Analogues

| Compound | Alkyl Side Chain Length | BChEhu Ki (µM) |

|---|---|---|

| (±)-Cassine (1) | 12 | > 50 |

| (±)-Spectaline (3) | 14 | 11.3 |

| Analogue 10a | 7 | > 50 |

| Analogue 10b | 12 | > 50 |

| Analogue 10c | 14 | 5.24 |

Role of Piperidine Ring Substituents (e.g., Methyl Group, Hydroxyl Groups) on Activity Profiles

Substituents on the piperidine ring, such as methyl and hydroxyl groups, are pivotal in defining the biological activity of this compound and its derivatives.

The methyl group at the C-2 position of the piperidine ring has been a subject of investigation. Studies on synthetic analogues have explored the impact of removing this methyl group to create "nor-cassine" derivatives. It has been suggested that the C-2 methyl group does not interact directly with the active site of acetylcholinesterase. The synthesis and evaluation of these simplified analogues help to elucidate the structural requirements for activity and may lead to compounds with improved pharmacological properties.

The hydroxyl group at the C-3 position is considered crucial for the anticholinesterase activity of this compound. It is proposed that the 3-OH group plays a significant role in establishing important interactions with the enzyme, more so than an acetyl group at the same position. This hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating the binding of the molecule to the active site of cholinesterases. The evaluation of O-acetylated derivatives of this compound and spectaline showed that these modifications can alter the activity, further highlighting the importance of the free hydroxyl group.

Table 2: Effect of Piperidine Ring Substituents on Anticholinesterase Activity

| Compound | C-2 Substituent | C-3 Substituent | Target Enzyme | Inhibitory Activity (Ki or IC50) |

|---|---|---|---|---|

| (±)-Cassine (1) | CH3 | OH | BChEhu | > 50 µM |

| (±)-Spectaline (3) | CH3 | OH | BChEhu | 11.3 µM |

| nor-Cassine Analogue (10b) | H | OH | BChEhu | > 50 µM |

| nor-Spectaline Analogue (10c) | H | OH | BChEhu | 5.24 µM |

Impact of Stereochemistry on Pharmacological Effects

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically affect its interaction with biological targets, which are themselves chiral. For a molecule like this compound with multiple chiral centers, the specific stereoisomer is expected to have a significant impact on its pharmacological effects.

The naturally occurring form of this compound is (-)-cassine. The synthesis of specific stereoisomers is a complex process, and total synthesis efforts have successfully produced (-)-cassine, confirming its absolute stereochemistry. However, detailed pharmacological comparisons between the different possible stereoisomers of this compound (enantiomers and diastereomers) are not extensively reported in the available literature.

In general, for chiral drugs, different enantiomers can exhibit different potencies, efficacies, and even different types of biological activity. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. This is because the binding of a drug to its receptor is often highly stereospecific, akin to a key fitting into a lock.

While direct comparative studies on the pharmacological effects of (+)-cassine versus (-)-cassine are limited, the principle of stereoselectivity in drug action strongly suggests that they would likely exhibit different biological activities. The precise spatial arrangement of the methyl, hydroxyl, and alkyl side chain substituents on the piperidine ring of (-)-cassine is what determines its specific interactions with its biological targets. Any change in the stereochemistry at any of the chiral centers would alter this three-dimensional shape and, consequently, its pharmacological profile.

Analytical Methodologies for Detection and Quantification of Cassine

High-Resolution Spectrometric Methods for Profiling and Trace Analysis

Mass spectrometry (MS) is a highly sensitive and specific detection method that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a separation technique like liquid chromatography, it provides a powerful tool for identifying and quantifying compounds in complex mixtures. wikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. esogu.edu.treag.com This technique is exceptionally well-suited for analyzing complex biological samples, offering high sensitivity and selectivity. eag.comcreative-proteomics.com

The process involves:

LC Separation: The sample is first injected into an HPLC system, which separates the components of the mixture. eag.com

Ionization: The eluent from the LC column is directed into an ion source (e.g., Electrospray Ionization, ESI), where the analyte molecules are converted into gaseous ions. nih.gov

First Mass Analysis (MS1): The ions are guided into the first mass analyzer, which isolates a specific "parent" or "precursor" ion, for instance, the ion corresponding to cassine. eag.com

Fragmentation: The selected parent ion is then fragmented into smaller "product" or "daughter" ions by collision with an inert gas in a collision cell. eag.com

Second Mass Analysis (MS2): The resulting fragment ions are analyzed in a second mass analyzer, creating a unique fragmentation pattern or "fingerprint" for the parent ion. eag.com

This transition from a precursor ion to a specific product ion is highly characteristic of the compound's structure, providing a very high degree of selectivity and minimizing interference from the sample matrix. eag.com LC-MS/MS is therefore ideal for trace analysis and the unambiguous identification of compounds like this compound in complex samples such as biological fluids and environmental extracts. esogu.edu.trcreative-proteomics.com

Method Validation Parameters for Robust Analytical Protocols (e.g., Limit of Detection, Precision)

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a validation process. researchgate.netlabmanager.com Method validation establishes through documented evidence that the procedure consistently produces results that meet predetermined specifications and quality attributes. researchgate.net Key parameters, as often defined by guidelines from the International Council for Harmonisation (ICH), include precision, linearity, range, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netlabmanager.com

The CZE method developed for this compound analysis was validated according to these principles. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. oiv.int

Precision: This parameter measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and can be assessed at different levels, such as repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

The validation results for the CZE-indirect UV detection method for this compound are summarized in the table below.

| Validation Parameter | Result for this compound | Reference |

|---|---|---|

| Limit of Detection (LOD) | 10.2 mg L⁻¹ | researchgate.net, nih.gov |

| Precision (RSD% for Migration Times) | < 2% | researchgate.net, nih.gov |

| Precision (RSD% for Peak Areas) | < 2% | researchgate.net, nih.gov |

These robust validation results demonstrate that the analytical protocol is reliable and fit for the purpose of quantifying this compound in plant extracts. nih.govresearchgate.net

Future Research Directions and Translational Potential Excluding Clinical Application

Elucidation of Undefined Cassine Biosynthetic Pathways

A significant gap in the current understanding of this compound is the detailed elucidation of its biosynthetic pathway. Natural products are synthesized in organisms through complex, enzyme-mediated pathways. Unraveling these steps is crucial for several reasons: it can enable the bio-engineering of microorganisms or plants for sustainable and high-yield production, and it can provide enzymatic tools for the creation of novel this compound derivatives. rsc.orgresearchgate.net

Future research should focus on identifying the genes and characterizing the enzymes responsible for constructing the this compound scaffold. This typically involves a combination of genomic, transcriptomic, and metabolomic analyses of this compound-producing plants like Senna spectabilis. Techniques such as gene knockout and heterologous expression of candidate genes in hosts like Saccharomyces cerevisiae or Aspergillus nidulans can be employed to confirm the function of specific enzymes in the pathway. researchgate.net The biosynthesis of other complex natural products has been successfully deciphered using these approaches, providing a roadmap for this compound research. rsc.orgresearchgate.netnih.gov Understanding the pathway, from precursor molecules to the final intricate structure of this compound, remains a fundamental and critical area for future investigation.

Discovery and Characterization of Novel Biological Targets and Molecular Mechanisms

While several biological activities of this compound have been reported, the precise molecular targets and mechanisms of action are not fully understood for all of them. Future work must move beyond phenotypic screening to identify the specific proteins, enzymes, or cellular pathways through which this compound exerts its effects.

A notable example is the antiproliferative activity of a mixture of (-)-cassine and its analogue (-)-spectaline on hepatocellular carcinoma (HepG2) cells. Studies have shown that these alkaloids induce cell cycle arrest in the G1/S transition phase. nih.gov This effect was linked to the inactivation of the Extracellular signal-regulated kinase (ERK) pathway and the subsequent downregulation of cyclin D1 expression. nih.gov Further research could use proteomic and transcriptomic approaches to identify other downstream targets and explore if this mechanism is consistent across other cancer cell lines.

In the context of neurodegenerative diseases, this compound and its synthetic analogues have been identified as inhibitors of cholinesterases. Specifically, certain analogues show a preference for inhibiting human butyrylcholinesterase (BChEhu) over acetylcholinesterase (AChEee). mdpi.com The mechanism of this inhibition, whether competitive, non-competitive, or mixed, requires more detailed kinetic studies. Understanding the precise binding interactions within the active site of BChEhu through co-crystallization or advanced molecular modeling will be essential for designing more potent and selective inhibitors.

Development of Advanced Synthetic Strategies for Complex Analogues with Enhanced Specificity

The chemical synthesis of this compound and its analogues is critical for enabling detailed structure-activity relationship (SAR) studies and providing a consistent supply of material for biological testing. Total synthesis of (-)-cassine has been achieved, providing a foundation for creating more complex derivatives. researchgate.netresearchgate.net

Recent synthetic efforts have focused on producing analogues to probe and enhance biological activity. For instance, twelve analogues of (-)-cassine and (-)-spectaline were synthesized to evaluate their anticholinesterase activity. mdpi.com These syntheses often involve key steps like cross-metathesis reactions to build the characteristic side chain. mdpi.com Future synthetic strategies should aim for greater efficiency and modularity, allowing for the rapid generation of diverse analogues. This could involve exploring novel cyclization methods or stereoselective reactions to control the piperidine (B6355638) ring's configuration. researchgate.net The development of synthetic routes that allow for precise modification at various positions on the this compound scaffold will be instrumental in optimizing its interaction with biological targets and enhancing its specificity.

Exploration of Additional In Vitro and Animal Model Biological Activities

This compound and its related alkaloids have been reported to possess a broad spectrum of biological activities in initial screenings, including antimalarial, schistosomicidal, antinociceptive, antiviral, anti-inflammatory, and leishmanicidal properties. mdpi.com However, many of these reported activities require more extensive investigation through robust in vitro and animal model studies. nih.gov